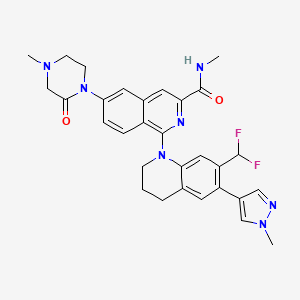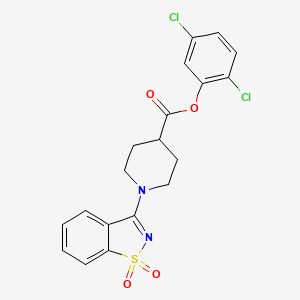
CBP/p300-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBP/p300-IN-14 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. It is a small molecule inhibitor that targets the interaction between the transcriptional co-activators CBP and p300, which play a crucial role in regulating gene expression.
Wirkmechanismus
CBP and p300 are transcriptional co-activators that play a crucial role in regulating gene expression. They function by binding to specific transcription factors and modifying chromatin structure, which ultimately leads to the activation or repression of target genes. CBP/p300-IN-14 inhibits the interaction between CBP and p300 by binding to the bromodomain of CBP/p300, which prevents the formation of the transcriptional complex. This results in the downregulation of target genes that are dependent on CBP and p300 for their expression.
Biochemical and Physiological Effects:
CBP/p300-IN-14 has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CBP/p300-IN-14 has been shown to enhance memory and cognitive function in animal models, which is likely due to its ability to modulate histone acetylation. Furthermore, CBP/p300-IN-14 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CBP/p300-IN-14 has several advantages as a tool for scientific research. It is a specific inhibitor that targets the interaction between CBP and p300, which makes it a valuable tool for studying the role of CBP and p300 in various biological processes. In addition, CBP/p300-IN-14 has been shown to be effective in vivo, which makes it a useful tool for studying the physiological effects of CBP and p300 inhibition. However, there are also limitations to the use of CBP/p300-IN-14 in lab experiments. It is a small molecule inhibitor that may have off-target effects, which could complicate data interpretation. In addition, the synthesis of CBP/p300-IN-14 is complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are several future directions for the study of CBP/p300-IN-14. One area of research is the development of more potent and selective inhibitors that target CBP and p300. This could lead to the discovery of new therapeutic targets for cancer and neurological disorders. Another area of research is the study of the downstream effects of CBP and p300 inhibition. This could provide insights into the molecular mechanisms underlying the physiological effects of CBP/p300-IN-14. Finally, the use of CBP/p300-IN-14 in combination with other inhibitors or therapies could lead to the development of more effective treatment strategies for various diseases.
Synthesemethoden
The synthesis of CBP/p300-IN-14 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final assembly of the molecule. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CBP/p300-IN-14 has potential applications in various areas of scientific research, including cancer biology, neurobiology, and epigenetics. It has been shown to inhibit the growth of certain cancer cells by blocking the interaction between CBP and p300, which are known to play a role in cancer cell proliferation. In addition, CBP/p300-IN-14 has been shown to enhance memory and cognitive function in animal models, suggesting that it may have therapeutic potential for neurological disorders. Furthermore, CBP/p300-IN-14 has been demonstrated to modulate histone acetylation, which is a critical epigenetic mechanism that regulates gene expression.
Eigenschaften
IUPAC Name |
1-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-6-(4-methyl-2-oxopiperazin-1-yl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F2N7O2/c1-33-30(41)25-13-19-11-21(38-10-9-36(2)17-27(38)40)6-7-22(19)29(35-25)39-8-4-5-18-12-23(20-15-34-37(3)16-20)24(28(31)32)14-26(18)39/h6-7,11-16,28H,4-5,8-10,17H2,1-3H3,(H,33,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFRDAUFBFNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C2C=CC(=CC2=C1)N3CCN(CC3=O)C)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F2N7O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7453568.png)

![2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7453572.png)
![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
![N-[[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine](/img/structure/B7453580.png)
![N-(2,6-dimethylphenyl)-2-[[2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7453588.png)
![N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7453595.png)
![(E)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B7453599.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)


![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)